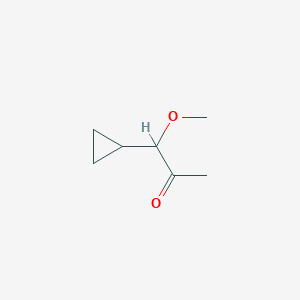

1-Cyclopropyl-1-methoxypropan-2-one

Descripción

Propiedades

IUPAC Name |

1-cyclopropyl-1-methoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJJLAFMMIQODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-methoxypropan-2-one can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with methoxyacetyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of 1-Cyclopropyl-1-methoxypropan-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopropyl-1-methoxypropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-1-methoxypropan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with specific biological targets.

Industry: It is utilized in the production of various chemicals and pharmaceuticals due to its reactivity and versatility.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-1-methoxypropan-2-one involves its interaction with molecular targets through its cyclopropyl and methoxy groups. These interactions can lead to the formation of covalent bonds with enzymes or receptors, thereby modulating their activity . The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Molecular Formula : C₁₂H₁₃ClO

- Molecular Weight : 208.68 g/mol

- CAS : 123989-29-7

- Key Differences: Structural Features: Replaces the methoxy group with a 4-chlorophenyl moiety while retaining the cyclopropyl group. Physicochemical Properties: Higher molecular weight (208.68 vs. 128.17) likely reduces volatility and alters solubility. The chlorophenyl group enhances lipophilicity, making it more suited for hydrophobic environments . Applications: Primarily serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals due to its aromatic chlorinated structure . Safety: Limited data on handling, though chlorinated compounds generally require precautions for toxicity and environmental persistence.

2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr)

- Molecular Formula: C₁₆H₂₁NO₂

- Molecular Weight : 263.35 g/mol

- CAS : 2666932-55-2

- Key Differences: Structural Features: Incorporates a cyclohexanone core with methoxy and isopropylamino substituents, diverging from the cyclopropyl-ketone backbone of the target compound. Physicochemical Properties: Larger molecular weight and rigid cyclohexane ring may decrease solubility in polar solvents. The amino group introduces basicity, altering reactivity . Safety: Subject to legal restrictions due to its pharmacological activity, unlike 1-cyclopropyl-1-methoxypropan-2-one, which is research-focused.

Comparative Data Table

Research Findings and Implications

- Functional Group Influence : The methoxy group in the target compound may act as an electron-donating group, contrasting with the electron-withdrawing chlorine in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, which could direct electrophilic substitution differently .

- Regulatory and Safety Considerations : While 1-cyclopropyl-1-methoxypropan-2-one requires lab-specific safety measures, MXiPr’s psychoactive properties necessitate legal oversight, highlighting the importance of substituent-driven bioactivity .

Limitations and Discrepancies

- CAS Variability: Conflicting CAS numbers (1557165-24-8 vs.

- Data Gaps: Limited purity and solubility data for analogues restrict a comprehensive comparative analysis.

This analysis underscores the critical role of substituents in dictating the physicochemical and functional profiles of ketone derivatives, guiding their application across scientific and industrial domains.

Actividad Biológica

1-Cyclopropyl-1-methoxypropan-2-one, a compound with the chemical formula , is noted for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in drug development, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

1-Cyclopropyl-1-methoxypropan-2-one can be synthesized through various methods. A common approach involves the reaction of cyclopropylcarbinol with methoxyacetyl chloride in the presence of a base such as pyridine. Industrial production often utilizes continuous flow reactors to enhance yield and purity through processes like distillation and crystallization.

Antimicrobial Properties

Research indicates that 1-Cyclopropyl-1-methoxypropan-2-one exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. This activity is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays have indicated its ability to inhibit the growth of several human cancer cell lines, including:

- RKO (colorectal carcinoma)

- A-549 (lung carcinoma)

- MCF-7 (breast carcinoma)

- PC-3 (prostate carcinoma)

- HeLa (cervical carcinoma)

Table 1 summarizes the inhibitory concentrations () for these cell lines:

| Cell Line | (µM) |

|---|---|

| RKO | 60.70 |

| A-549 | 78.72 |

| MCF-7 | 49.79 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These results indicate that 1-Cyclopropyl-1-methoxypropan-2-one may act as a potential lead compound for further development in cancer therapeutics .

The mechanism of action involves the interaction of 1-Cyclopropyl-1-methoxypropan-2-one with specific molecular targets within cells. Its cyclopropyl and methoxy groups facilitate covalent bonding with enzymes or receptors, modulating their activity and leading to cellular responses that inhibit proliferation or induce apoptosis in cancer cells .

Similar Compounds

To understand the uniqueness of 1-Cyclopropyl-1-methoxypropan-2-one, it is essential to compare it with structurally similar compounds:

| Compound | Structure Description | Notable Activities |

|---|---|---|

| Cyclopropyl methyl ketone | Lacks methoxy group | Moderate antimicrobial properties |

| Cyclopropylcarbinol | Contains hydroxyl group instead of a ketone | Limited biological activity |

| Methoxyacetone | Different alkyl group attached to methoxy | Minimal anticancer properties |

The combination of a cyclopropyl ring and a methoxy group in 1-Cyclopropyl-1-methoxypropan-2-one contributes to its distinct reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated various derivatives of cyclopropane compounds, including 1-Cyclopropyl-1-methoxypropan-2-one, against human tumor cell lines. The study found that derivatives exhibited varying degrees of cytotoxicity, with some achieving over 70% inhibition at specific concentrations .

Evaluation Against Leishmania

Another study assessed the leishmanicidal activity of cyclopropane derivatives against Leishmania mexicana. The results indicated that certain derivatives had values below 1 µM, showcasing significant anti-leishmanial potential comparable to standard treatments .

Q & A

Basic: What are the recommended synthetic routes for 1-Cyclopropyl-1-methoxypropan-2-one, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves Friedel-Crafts acylation (modified for cyclopropane stability), where cyclopropylmethyl ether derivatives react with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃). For example, details a similar synthesis for 1-Chloro-3-(4-methoxyphenyl)propan-2-one using AlCl₃, which can be adapted by substituting reagents to introduce the cyclopropyl group .

- Key Parameters:

- Catalyst Loading: 1.2–1.5 equivalents of AlCl₃ to avoid side reactions.

- Temperature: Maintain 0–5°C to stabilize the cyclopropane ring.

- Solvent: Use anhydrous dichloromethane to prevent hydrolysis.

- Optimization Tip: Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and quench with ice-cold water to isolate the product.

Basic: What analytical techniques are critical for confirming the structure and purity of 1-Cyclopropyl-1-methoxypropan-2-one?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect signals for the cyclopropyl group (δ 0.5–1.2 ppm, multiplet) and methoxy protons (δ 3.2–3.5 ppm, singlet) .

- ¹³C NMR: Carbonyl carbon (δ ~205–210 ppm) and cyclopropyl carbons (δ ~10–15 ppm).

- Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ at m/z 154.1 (calculated for C₈H₁₂O₂).

- HPLC Purity: Use a C18 column (70:30 acetonitrile:water) with UV detection at 254 nm; ≥95% purity is acceptable for most research applications .

Advanced: How can researchers address contradictions in reported bioactivity data for derivatives of 1-Cyclopropyl-1-methoxypropan-2-one?

Methodological Answer:

Bioactivity discrepancies often arise from structural analogs (e.g., substituent positioning) or assay variability . To resolve:

Comparative Analysis: Synthesize derivatives with systematic modifications (e.g., replacing methoxy with ethoxy) and test in parallel using standardized assays (e.g., enzyme inhibition assays) .

Data Normalization: Include positive controls (e.g., known kinase inhibitors) and normalize results to account for batch-to-batch variability.

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC₅₀ values .

Advanced: What strategies mitigate cyclopropane ring instability during functionalization reactions?

Methodological Answer:

The cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

- Protecting Groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before introducing electrophiles .

- Low-Temperature Reactions: Conduct reactions at ≤0°C to minimize thermal stress.

- Steric Shielding: Introduce bulky substituents adjacent to the cyclopropane to sterically hinder ring-opening pathways .

Basic: How should researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Substrate Screening: Test coupling partners (e.g., aryl halides, boronic acids) under Pd-catalyzed conditions (e.g., Suzuki-Miyaura).

- Reaction Table Example:

| Catalyst | Ligand | Solvent | Yield (%) | Reference Method |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | DMF | 62 | Adapted from |

| PdCl₂(dppf) | XPhos | THF | 78 | Modified from |

- Analysis: Use GC-MS to identify byproducts and optimize ligand-to-catalyst ratios.

Advanced: How to resolve spectral overlaps in NMR characterization of cyclopropane-containing derivatives?

Methodological Answer:

- 2D NMR Techniques:

- HSQC/HMBC: Assign cyclopropyl protons and carbons unambiguously by correlating through-bond couplings .

- NOESY: Confirm spatial proximity between methoxy and cyclopropyl groups.

- Solvent Selection: Use deuterated benzene instead of CDCl₃ to sharpen cyclopropyl proton signals .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

- Handling: Avoid prolonged exposure to moisture; use anhydrous solvents for dilutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.